N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide
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Overview
Description
“N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide” belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
Thiazoles are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Pharmacokinetics and Safety of Insect Repellents
Research on N,N-diethyl-3-methylbenzamide (DEET), a chemical with some structural resemblance, offers insights into the formulation, safety, and pharmacokinetics of similar compounds. DEET is noted for its broad-spectrum effectiveness as an insect repellent, with its efficacy and safety being subjects of extensive study. Formulation techniques that minimize skin penetration and enhance the duration of protection without compromising safety are significant areas of research (Qiu, Jun, & Mccall, 1998).
Environmental Fate and Behavior of Organic Compounds
Studies on parabens, which share functional groups with the compound , focus on their environmental presence, biodegradability, and the implications for water treatment processes. Such research highlights the importance of understanding the environmental impact and behavior of organic compounds used in consumer products (Haman, Dauchy, Rosin, & Munoz, 2015).
Exploration of Novel Synthetic Opioids
Investigations into the chemistry and pharmacology of novel synthetic opioids, including N-substituted benzamides, reveal the continuous evolution of psychoactive substances. Such studies underscore the need for ongoing research into the metabolic pathways, toxicological profiles, and potential therapeutic applications of new chemical entities (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, including their phase behavior and applications in display technologies, highlights the potential of structurally related compounds in materials science. The exploration of novel phases such as the twist-bend nematic phase opens new avenues for the application of complex organic molecules in advanced material design (Henderson & Imrie, 2011).
Novel Brominated Flame Retardants
The study of novel brominated flame retardants in various matrices, including their health and environmental implications, reflects the interdisciplinary nature of chemical research. Understanding the occurrence, toxicity, and persistence of such compounds is crucial for developing safer and more environmentally friendly flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide is a compound that belongs to the class of 2,4-disubstituted thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-4-6-13(7-5-10)15(18)16-9-8-14-11(2)17-12(3)19-14/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWVVXUEDUWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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